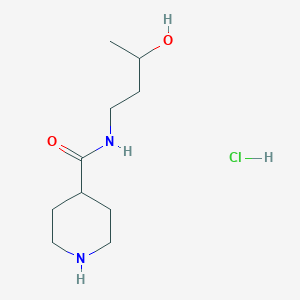

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

Vue d'ensemble

Description

“2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O2 . It’s used in various scientific research applications.

Physical and Chemical Properties Analysis

This compound is stored sealed in dry conditions at room temperature . Detailed physical and chemical properties such as boiling point were not available in the search results.Applications De Recherche Scientifique

Anticonvulsant and Pain-Attenuating Properties

- Anticonvulsant Activities : Research on primary amino acid derivatives (PAADs) has demonstrated that certain N'-benzyl 2-substituted 2-amino acetamides exhibit pronounced activities in anticonvulsant models and neuropathic pain models. These compounds, including variations like (R)-N'-benzyl 2-amino-3-methylbutanamide, have shown to outperform traditional anticonvulsants such as phenobarbital in maximal electroshock seizure (MES) models. Modifications at specific sites within these compounds can enhance their anticonvulsant activity, suggesting the potential for developing new classes of anticonvulsants based on structural optimization (King et al., 2011).

Molecular Synthesis and Cyclization

- Cyclopropanecarboxamides Formation : Studies have illustrated the synthetic utility of N,N-disubstituted 4-hydroxy-2-methylbutanamides in generating cyclopropanecarboxamides, highlighting a base-catalyzed cyclization method. Such research underscores the potential for chemical synthesis and transformation techniques to create novel compounds with specific structural features, which could be relevant for developing new pharmaceuticals or materials (Mekhael et al., 2011).

Collagenase Inhibition for Tissue Regeneration

- Collagenase Inhibitor Ointments : Investigations into collagenase inhibitor ointments have demonstrated significant effects on collagen degradation and qualitative tissue changes in animal models. These studies involve compounds structurally similar to 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride, indicating the broader relevance of such compounds in medical research, particularly in tissue regeneration and wound healing applications (Nishizawa et al., 2009).

Matrix Metalloproteinase (MMP) Inhibition for Imaging Studies

- MMP Inhibitors for PET Imaging : The development of fluorine-18 labelled derivatives of MMP inhibitors for PET imaging purposes reflects the intersection of chemical synthesis and biomedical imaging. This research suggests the potential use of structurally related compounds in designing imaging agents that can target specific enzymes or pathways within the body, aiding in the diagnosis and monitoring of diseases (Wagner et al., 2009).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire. It should be handled under inert gas and protected from moisture .

Propriétés

IUPAC Name |

2-amino-N-(3-ethoxypropyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-4-14-7-5-6-12-10(13)9(11)8(2)3;/h8-9H,4-7,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCJXNUPWBZJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

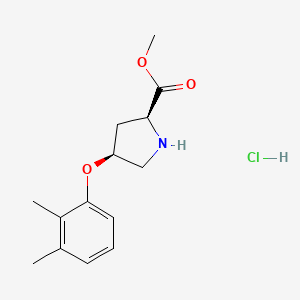

![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)

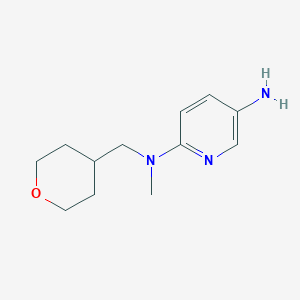

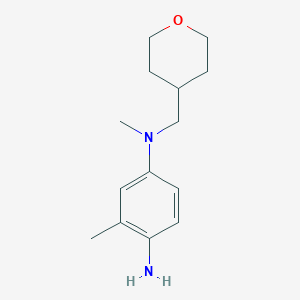

![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)

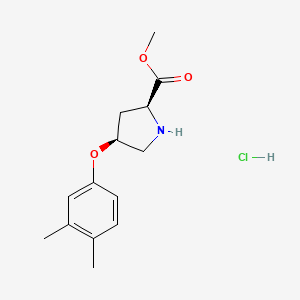

![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)

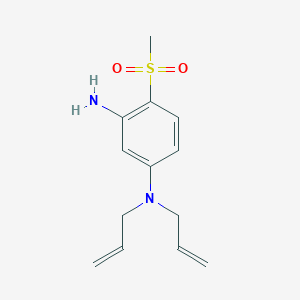

![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)

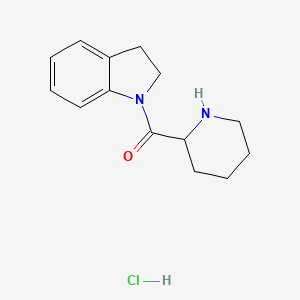

![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)